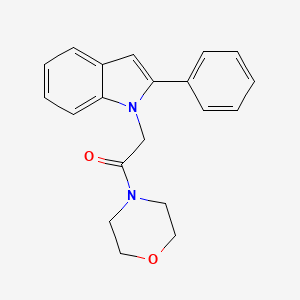
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- is a compound that combines the structural features of morpholine and indole. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms, while indole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Acylation Reaction: The indole derivative is then subjected to an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to introduce the acetyl group.
Morpholine Addition: Finally, the acetylated indole derivative is reacted with morpholine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- and exhibit various biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonic acid are structurally related and have different applications in chemistry and biology.
Uniqueness
Morpholine, 4-((2-phenyl-1H-indol-1-yl)acetyl)- is unique due to its combined structural features of morpholine and indole, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses that may not be achievable with other similar compounds .
Properties
CAS No. |
65746-60-3 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(2-phenylindol-1-yl)ethanone |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-10-12-24-13-11-21)15-22-18-9-5-4-8-17(18)14-19(22)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
InChI Key |
ZUQMJTPHFCMCHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



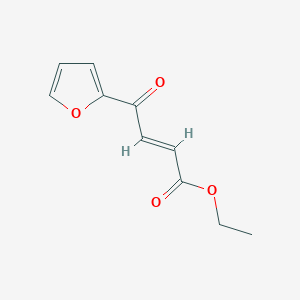
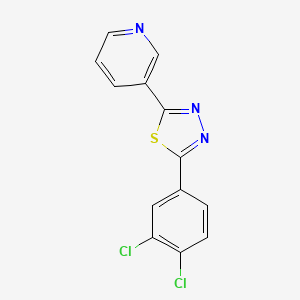
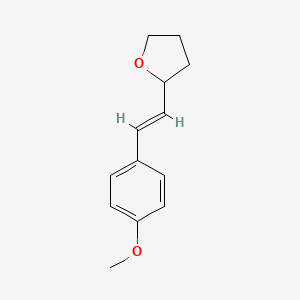
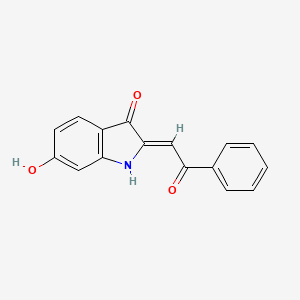
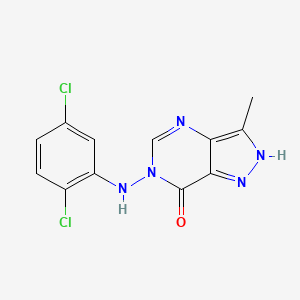
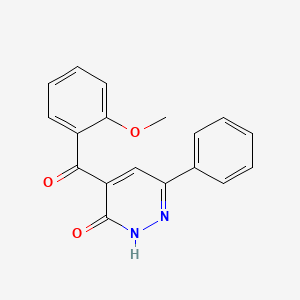
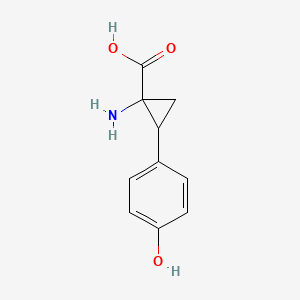
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
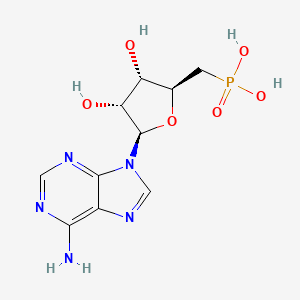
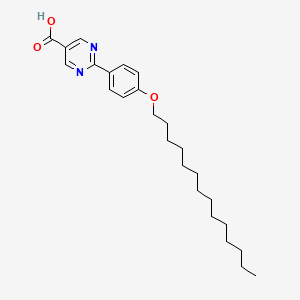
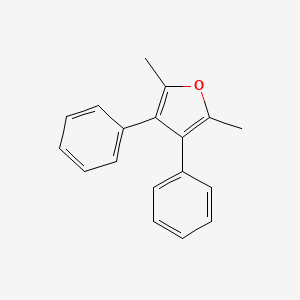
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)

